REACTION_CXSMILES
|
[I-:1].[Na+].[CH3:3][C:4](=O)[CH2:5][CH3:6]>>[CH2:3]([C:4]1[CH:3]=[CH:3][C:4]([CH2:5][CH2:6][I:1])=[CH:6][CH:5]=1)[CH2:4][CH2:5][CH2:6][CH2:3][CH2:4][CH2:5][CH3:6] |f:0.1|
|
Name
|
|
Quantity
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18.13 g
|
Type
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reactant
|
Smiles
|
[I-].[Na+]
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Name
|
solution
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound
|
Quantity
|
31.5 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
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Type
|
TEMPERATURE
|
Details
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under heating for 4 hours
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Duration
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4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
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Type
|
ADDITION
|
Details
|
poured into ice water
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Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluent; ethyl acetate:hexane=1:20)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1=CC=C(C=C1)CCI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |